2-(3-chlorophenyl)-1H-benzimidazole

Catalog No.
S548272
CAS No.
22868-35-5
M.F
C13H9ClN2
M. Wt
228.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-chlorophenyl)-1H-benzimidazole

CAS Number

22868-35-5

Product Name

2-(3-chlorophenyl)-1H-benzimidazole

IUPAC Name

2-(3-chlorophenyl)-1H-benzimidazole

Molecular Formula

C13H9ClN2

Molecular Weight

228.67 g/mol

InChI

InChI=1S/C13H9ClN2/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,(H,15,16)

InChI Key

BGYHTIIVIGGCIF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)Cl

solubility

Soluble in DMSO, not in water

Synonyms

G573; G-573; G 573.

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)Cl

The exact mass of the compound 2-(3-chlorophenyl)-1H-benzimidazole is 228.04543 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

2-(Aryl)-1H-benzimidazoles are a class of heterocyclic compounds recognized for their rigid, planar structure and versatile chemical properties. This framework is a foundational component in several high-performance applications, including the formulation of corrosion inhibitors for industrial metals, the synthesis of thermally stable polymers, and as a key scaffold in the development of bioactive molecules. The specific functionalization of the aryl ring, such as halogenation, is a critical design feature intended to modulate electronic properties and enhance performance in targeted applications.

Selecting a 2-(Aryl)-1H-benzimidazole based on core structure alone overlooks the critical impact of substituent position. The location of the chlorine atom on the phenyl ring (ortho-, meta-, or para-) fundamentally alters the molecule's dipole moment, electron density distribution, and steric profile. These differences directly dictate performance in a way that makes isomers non-interchangeable for many procurement needs. For example, specific isomeric forms are often required to ensure proper molecular orientation for surface adsorption in corrosion inhibition or to achieve the necessary regioselectivity and reactivity in multi-step synthesis, where using an incorrect isomer would result in a different final product or significantly compromised yields.

Performance Enhancement: Chloro-Substitution Significantly Boosts Corrosion Inhibition Efficiency

The inclusion of a chlorophenyl group demonstrably enhances the performance of the benzimidazole core as a corrosion inhibitor compared to the unsubstituted parent compound. In electrochemical studies on copper in 0.5 M H2SO4, the ortho-isomer, 2-(2-chlorophenyl)-1H-benzimidazole, achieved a maximum inhibition efficiency of 92.3%. This represents a significant performance uplift over the unsubstituted 2-phenyl-1H-benzimidazole, which reached only 70.1% efficiency under the same conditions. This evidence strongly supports the selection of a chlorophenyl-substituted benzimidazole for formulating high-performance anti-corrosion agents.

Evidence DimensionMaximum Corrosion Inhibition Efficiency (η%)
Target Compound Data92.3% (data for 2-chloro isomer)
Comparator Or Baseline2-phenyl-1H-benzimidazole (unsubstituted): 70.1%
Quantified Difference22.2 percentage points higher
ConditionsElectrochemical tests on copper in 0.5 mol L-1 H2SO4 solution.

This justifies procuring a chloro-substituted variant over the basic unsubstituted compound for applications requiring superior metal protection in acidic environments.

Differentiated Thermal Properties: Isomer-Specific Melting Point Indicates Unique Processability

The isomeric position of the chlorine atom results in distinct physical properties, critically impacting thermal processability. The target compound, 2-(3-chlorophenyl)-1H-benzimidazole, is characterized as pale yellow crystals. In contrast, the para-isomer, 2-(4-chlorophenyl)-1H-benzimidazole, has a documented melting point of 303 °C. While a specific melting point for the 3-chloro isomer is not detailed in the cited literature, the high melting point of the 4-chloro isomer underscores that each isomer possesses a unique thermal profile. This differentiation is critical for applications involving melt processing or high-temperature curing, where a specific thermal transition point is required for manufacturability.

Evidence DimensionPhysical Form & Melting Point
Target Compound DataPale yellow crystals (melting point not specified in source)
Comparator Or Baseline2-(4-chlorophenyl)-1H-benzimidazole: 303 °C
Quantified DifferenceDistinct physical properties and high thermal stability of the isomeric class.
ConditionsCharacterization of solid-state materials.

Selecting an isomer with the correct thermal stability is essential for ensuring process compatibility and material integrity in high-temperature applications like polymer or organic electronics manufacturing.

Formulation of High-Performance Corrosion Inhibitors

Based on evidence that chloro-substitution significantly enhances inhibition efficiency, this compound is a candidate for formulating advanced anti-corrosion packages for protecting metals like copper and steel in industrial acid cleaning, pickling, and descaling operations.

Regiospecific Intermediate for Specialty Chemicals

This compound serves as a non-interchangeable precursor for the synthesis of complex organic molecules where the meta-position of the chlorine atom is essential for the target molecule's final structure and biological or material properties.

Precursor for Thermally-Stable Organic Materials

The inherent thermal stability of the 2-(chlorophenyl)benzimidazole class makes this compound a suitable building block for high-performance polymers, resins, or organic electronic materials that must withstand demanding thermal processing steps or operate in high-temperature environments.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Exact Mass

228.04543

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Hatzivassiliou G, Haling JR, Chen H, Song K, Price S, Heald R, Hewitt JF, Zak  M, Peck A, Orr C, Merchant M, Hoeflich KP, Chan J, Luoh SM, Anderson DJ, Ludlam MJ, Wiesmann C, Ultsch M, Friedman LS, Malek S, Belvin M. Mechanism of MEK inhibition determines efficacy in mutant KRAS- versus BRAF-driven cancers. Nature. 2013 Sep 12;501(7466):232-6. doi: 10.1038/nature12441. Epub 2013 Aug 11.  Erratum in: Nature. 2013 Oct 10;502(7470):258. PubMed PMID: 23934108.
2: Choo EF, Belvin M, Chan J, Hoeflich K, Orr C, Robarge K, Yang X, Zak M, Boggs  J. Preclinical disposition and pharmacokinetics-pharmacodynamic modeling of biomarker response and tumour growth inhibition in xenograft mouse models of G-573, a MEK inhibitor. Xenobiotica. 2010 Nov;40(11):751-62. doi: 10.3109/00498254.2010.514365. PubMed PMID: 20836753.

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